![molecular formula C16H35NO3 B14370613 2,2'-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol) CAS No. 91374-47-9](/img/structure/B14370613.png)
2,2'-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol) is a chemical compound with the molecular formula C16H35NO3 This compound is characterized by the presence of a nonyloxy group attached to a propyl chain, which is further connected to an azanediyl group and two ethan-1-ol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol) typically involves the reaction of 3-(nonyloxy)propylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-(Nonyloxy)propylamine} + \text{2 Ethylene oxide} \rightarrow \text{2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol)} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst, are carefully controlled to ensure the consistent production of high-purity 2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol).
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or esters.
Wissenschaftliche Forschungsanwendungen
2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amine groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The nonyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)
Uniqueness
Compared to similar compounds, 2,2’-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol) has a unique nonyloxy group that may confer distinct physicochemical properties, such as solubility and reactivity. This uniqueness can influence its applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
91374-47-9 |
|---|---|
Molekularformel |
C16H35NO3 |
Molekulargewicht |
289.45 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl(3-nonoxypropyl)amino]ethanol |
InChI |
InChI=1S/C16H35NO3/c1-2-3-4-5-6-7-8-15-20-16-9-10-17(11-13-18)12-14-19/h18-19H,2-16H2,1H3 |
InChI-Schlüssel |
SDRDTCVJKLEWAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOCCCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


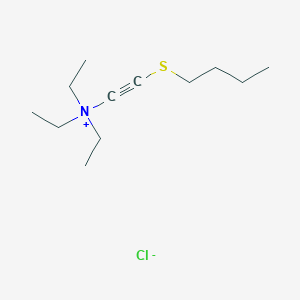

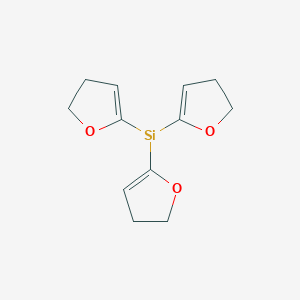
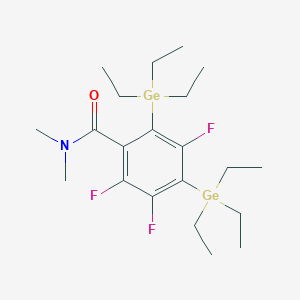

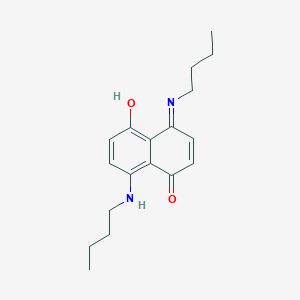

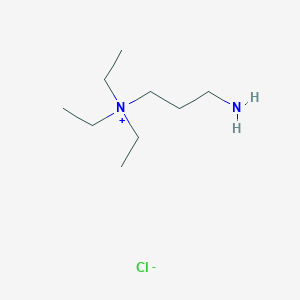
![5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione](/img/structure/B14370579.png)
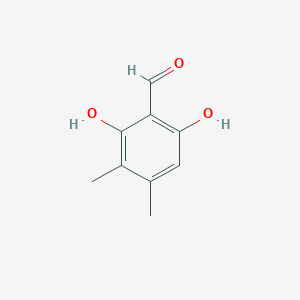
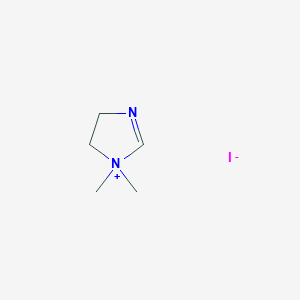

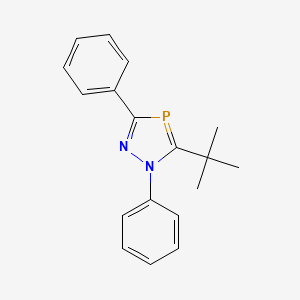
acetic acid](/img/structure/B14370606.png)
